molecular formula C16H17NO5S B2752529 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 951900-99-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2752529
CAS No.: 951900-99-5
M. Wt: 335.37
InChI Key: AAZRJLFPCVVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two key structural motifs:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: This sulfone-containing heterocyclic amine confers polarity and metabolic stability due to the sulfonyl moiety .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c18-16(17-12-8-9-23(19,20)11-12)15-7-6-14(22-15)10-21-13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZRJLFPCVVHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the phenoxymethyl group, and the incorporation of the dioxidotetrahydrothiophenyl moiety. Common reagents used in these reactions include furan derivatives, phenol derivatives, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl moiety to a thiol or thioether.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or thioethers, and substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with Modified Amide Substituents

Table 1: Substituent Variations and Physicochemical Properties
Compound Name Amide Substituent Key Features Melting Point (°C) Yield (%) Reference
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65) 5-Nitrothiazol-2-yl Nitro group enhances electron-deficient character; thiazole improves antimicrobial activity Not reported Method-dependent
5-Nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) Thiazol-2-yl High thermal stability (265–268°C) 265–268 75
N-(4-Bromophenyl)furan-2-carboxamide (3) 4-Bromophenyl Electron-withdrawing bromine improves cross-coupling reactivity Not reported 94
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)furan-2-carboxamide 1,1-Dioxidotetrahydrothiophen-3-yl Sulfone group increases solubility Not reported Not reported
Target Compound 1,1-Dioxidotetrahydrothiophen-3-yl Phenoxymethyl enhances lipophilicity Not reported Not reported

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., nitro, bromine) improve reactivity in cross-coupling reactions but may reduce bioavailability due to increased polarity .
  • Sulfone vs. Thiazole : Sulfone-containing analogs (e.g., 1,1-dioxidotetrahydrothiophen-3-yl) exhibit better metabolic stability compared to thiazole derivatives, which are prone to oxidation .

Pharmacological Activity Trends

Key Observations :

  • Nitro-Containing Analogs : Compounds with nitro groups (e.g., 5-nitrofuran derivatives) show potent antimicrobial and antiparasitic activity due to redox-active properties .
  • Sulfone Derivatives : While direct activity data for the target compound are lacking, sulfone-containing analogs are prioritized for their stability in metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.